Increased Lipophilicity (logP) Compared to Parent Pyrimidine and 4-Methylpyrimidine
4-Tert-butylpyrimidine exhibits a substantially higher lipophilicity (estimated logP 1.360) compared to the unsubstituted pyrimidine (logP -0.4 to 0.48) and 4-methylpyrimidine (logP 0.13). This represents a 1.76 log unit increase over the parent scaffold, translating to an approximately 58-fold increase in partition coefficient, and a 1.23 log unit increase over the methyl analog [1]. This enhanced lipophilicity is directly attributable to the steric bulk and hydrophobic nature of the tert-butyl substituent.
| Evidence Dimension | Lipophilicity (logP) |
|---|---|
| Target Compound Data | logP 1.360 (estimated) |
| Comparator Or Baseline | Pyrimidine: logP -0.4 to 0.48; 4-Methylpyrimidine: logP 0.13 |
| Quantified Difference | ΔlogP = +1.76 to +1.83 vs. pyrimidine; ΔlogP = +1.23 vs. 4-methylpyrimidine |
| Conditions | Estimated values from authoritative databases and vendor sources |
Why This Matters
Higher lipophilicity directly impacts membrane permeability, protein binding, and pharmacokinetic profiles in drug discovery, making 4-tert-butylpyrimidine a more suitable scaffold for targeting hydrophobic binding pockets or for formulations requiring increased organic phase partitioning.
- [1] The Good Scents Company. 4-tert-butyl pyrimidine. CAS Number: 3438-47-9. Physical Properties: logP (o/w) 1.360 (est). View Source
